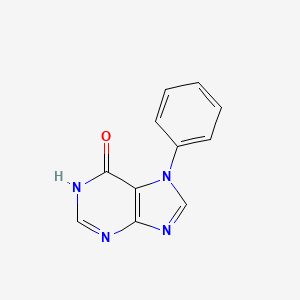
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a cyclohexylidene group attached to an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium . Another method includes the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride at room temperature . These methods typically require specific reaction conditions and catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it suitable for commercial applications.
化学反応の分析
Types of Reactions: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学的研究の応用
3-(2-Cyclohexylideneacetyl)oxazolidin-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial applications.
作用機序
The mechanism of action of 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the ribosome . This binding prevents the formation of peptide bonds, thereby inhibiting bacterial growth. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool for research.
類似化合物との比較
Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A newer oxazolidinone with enhanced potency and a broader spectrum of activity.
Contezolid: Another oxazolidinone derivative under clinical investigation for its antibacterial properties.
Uniqueness: 3-(2-Cyclohexylideneacetyl)oxazolidin-2-one stands out due to its specific cyclohexylidene group, which imparts unique chemical and biological properties
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
3-(2-cyclohexylideneacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H15NO3/c13-10(12-6-7-15-11(12)14)8-9-4-2-1-3-5-9/h8H,1-7H2 |
InChIキー |
QRKPBTRHMBGPAS-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC(=O)N2CCOC2=O)CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)

![4-Chloro-3-cyclobutyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11893138.png)

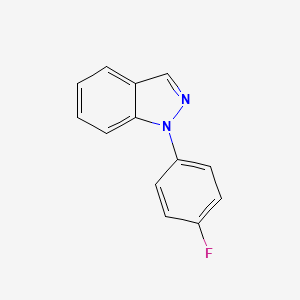
![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)
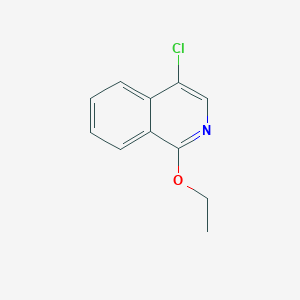

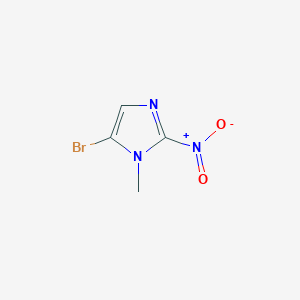
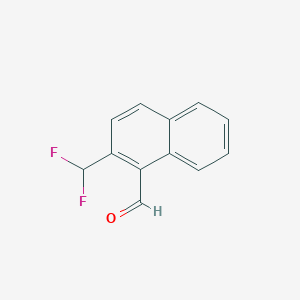

![2,4-Dimethylbenzo[g]quinoline](/img/structure/B11893182.png)
